2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine
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Overview
Description
2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine is an organic compound that features a furan ring and a pyrazole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine can be achieved through several synthetic routes. One common method involves the condensation of 1-(furan-2-yl)ethanol with hydrazine derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Another approach involves the reaction of 1-(furan-2-yl)ethanone with hydrazine hydrate in the presence of a catalyst such as acetic acid. This method also leads to the formation of the pyrazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine
- N-(1-Furan-2-yl-ethyl)-2-(2-nitro-phenoxy)-N-pyridin-2-yl-acetamide
- This compound derivatives
Uniqueness
This compound is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(furan-2-yl)ethyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNESYURABECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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